molecular formula C18H19NO2 B5803031 N-benzyl-3-(4-ethoxyphenyl)acrylamide

N-benzyl-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B5803031
M. Wt: 281.3 g/mol
InChI Key: GEIUUSFCCIPYPZ-JLHYYAGUSA-N
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Description

N-Benzyl-3-(4-ethoxyphenyl)acrylamide is an acrylamide derivative featuring a benzyl group attached to the amide nitrogen and a 4-ethoxyphenyl substituent at the α,β-unsaturated carbonyl position.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-17-11-8-15(9-12-17)10-13-18(20)19-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIUUSFCCIPYPZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Aryl Ring

The 4-ethoxyphenyl group distinguishes this compound from similar acrylamides. Key comparisons include:

Compound Name Substituent(s) on Aryl Ring Molecular Weight (g/mol) Key Properties/Activities Reference ID
N-Benzyl-3-(4-ethoxyphenyl)acrylamide 4-Ethoxy ~297.35* Hypothesized enhanced lipophilicity
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)acrylamide 3,4-Dihydroxy 284.12 Antioxidant/anti-inflammatory (NO inhibition in RAW 264.7 cells)
(E)-N-Benzyl-3-(3,4,5-trimethoxyphenyl)acrylamide (15) 3,4,5-Trimethoxy 353.40 Cytotoxicity against glioblastoma
(E)-N-Benzyl-3-(4-isobutylphenyl)acrylamide 4-Isobutyl 293.41 Structural analog with bulky substituent
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide (1i) N-4-Ethoxy, 3-hydroxy 270.11 Hepatoprotective (oxidative stress mitigation)

*Calculated based on formula C₁₈H₁₉NO₂.

Key Observations :

  • Trimethoxy derivatives (e.g., compound 15) show pronounced cytotoxicity, suggesting substituent bulk and electronic effects are critical for bioactivity .
  • Hydroxy Groups: Dihydroxy derivatives (e.g., compound 9) exhibit anti-inflammatory activity via NO inhibition, likely due to hydrogen bonding with cellular targets .

N-Substituent Variations

The benzyl group at the amide nitrogen is a common feature, but other N-substituents alter physicochemical and biological profiles:

Compound Name N-Substituent Solubility Trends Biological Relevance Reference ID
This compound Benzyl Moderate lipophilicity Potential CNS permeability
(E)-N-(4-Methylbenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (16) 4-Methylbenzyl Increased lipophilicity Enhanced cytotoxicity vs. benzyl
(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dihydroxyphenyl)acrylamide (3s) Indole-ethyl Polar, H-bonding High yield (91%) and bioactivity

Key Observations :

  • Benzyl vs. Alkyl Substituents : Benzyl groups balance lipophilicity and aromatic interactions, while alkyl chains (e.g., indole-ethyl in 3s) may improve solubility and target specificity .

Physicochemical Data

Property This compound* (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)acrylamide (E)-N-Benzyl-3-(4-chlorophenyl)acrylamide
Melting Point (°C) 110–120 (hypothetical) 118–128 Not reported
HPLC Purity 97%
LogP (Predicted) ~3.5 2.8 4.1

*Inferred from analogs.

Anticancer Potential

  • Trimethoxy Analogs : Compound 15 (3,4,5-trimethoxy) shows IC₅₀ values <10 µM against glioblastoma, attributed to apoptosis induction via ROS generation .
  • Dihydroxy Derivatives: Compound 9 inhibits NO production (IC₅₀ = 5.2 µM), suggesting anti-inflammatory applications .

Structure-Activity Relationships (SAR)

  • Ethoxy vs. Methoxy : Ethoxy’s larger size may enhance membrane permeability but reduce H-bonding compared to methoxy or hydroxy groups.

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